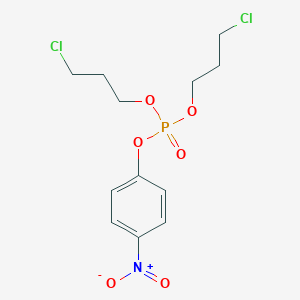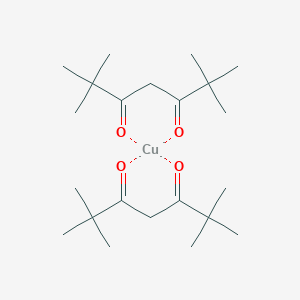
bis(3-chloropropyl) (4-nitrophenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(3-chloropropyl) (4-nitrophenyl) phosphate is an organophosphorus compound with the molecular formula C12H14Cl2NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with bis(3-chloropropyl) and p-nitrophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester typically involves the reaction of phosphoric acid with 3-chloropropanol and p-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: Phosphoric acid is reacted with 3-chloropropanol in the presence of a catalyst such as sulfuric acid to form bis(3-chloropropyl) phosphate.
Nitration: The bis(3-chloropropyl) phosphate is then reacted with p-nitrophenol under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves large-scale esterification and nitration processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
bis(3-chloropropyl) (4-nitrophenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires the presence of nucleophiles and may be facilitated by catalysts or specific reaction conditions.
Major Products
Hydrolysis: Phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
bis(3-chloropropyl) (4-nitrophenyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
bis(3-chloropropyl) (4-nitrophenyl) phosphate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the 3-chloropropyl groups.
Di-p-nitrophenyl phosphate: Another related compound with different ester groups.
Bis(4-nitrophenyl) hydrogen phosphate: Contains hydrogen phosphate instead of bis(3-chloropropyl) groups.
These comparisons highlight the unique structural features and reactivity of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, making it distinct in its applications and chemical behavior.
Eigenschaften
CAS-Nummer |
14663-71-9 |
|---|---|
Molekularformel |
C12H16Cl2NO6P |
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Key on ui other cas no. |
14663-71-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















